4-[Benzo(b)thiophen-2-yl]phenol
Overview
Description
4-[Benzo(b)thiophen-2-yl]phenol is a useful research compound. Its molecular formula is C14H10OS and its molecular weight is 226.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Spectroscopic Characterization
A study conducted by Ermiş and Durmuş (2020) explored the synthesis of novel thiophene-benzothiazole derivative azomethine and amine compounds, including derivatives of 4-[Benzo(b)thiophen-2-yl]phenol. They used microwave-assisted synthesis methods and characterized these compounds using various spectroscopic techniques. The study also examined the effect of solvents on the electronic absorption behaviors of these compounds, providing valuable insights for scientific research in material science (Ermiş & Durmuş, 2020).
Antioxidant Synthesis from Simple Phenols
Viglianisi et al. (2019) demonstrated the synthesis of potent chain-breaking antioxidants from simple phenols, including this compound derivatives. This process involved converting these compounds into o-hydroxydihydrobenzo[b]thiophenes, showcasing their potential as natural lipophilic phenolic antioxidants (Viglianisi et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their affinity towards serotoninergic 5-ht 1a receptors
Mode of Action
It is known that the sulfone group in similar compounds can act as an electron-output site due to its strong electron-withdrawing ability . This suggests that 4-[Benzo(b)thiophen-2-yl]phenol may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways involving the vegfr2 receptor
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities on cancer cell lines
Action Environment
It is known that the planarities of the aryl groups appended to similar compounds can decisively affect the efficiency of radiative decay based on intramolecular charge transfer .
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHAMNJTBJFIQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436914 | |
Record name | 4-[Benzo(b)thiophen-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65540-08-1 | |
Record name | 4-[Benzo(b)thiophen-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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